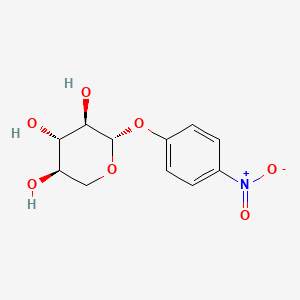

4-Nitrophenyl beta-D-xyloside

説明

Contextualization within Glycobiology and Enzyme Systems

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. A key area within this field is the study of glycoside hydrolases, enzymes that catalyze the hydrolysis of glycosidic bonds, thus breaking down complex carbohydrates. researchgate.net

Within this context, 4-Nitrophenyl beta-D-xyloside serves as a crucial tool for studying β-xylosidases. ontosight.ai These enzymes are responsible for cleaving xylose residues from the non-reducing end of xylooligosaccharide chains. chemsynlab.com The complete breakdown of xylan (B1165943), a major component of hemicellulose, requires the synergistic action of endo-β-1,4-xylanase, which cleaves the internal bonds of the xylan backbone to produce xylooligosaccharides, and β-xylosidase, which then hydrolyzes these smaller fragments into xylose. unesp.br The study of these enzymes is vital for understanding biomass degradation and has applications in industries such as biofuels and paper production. nih.gov

Furthermore, pNPX and its derivatives have been employed to investigate the biosynthesis and function of proteoglycans, which are complex macromolecules consisting of a core protein with one or more covalently attached glycosaminoglycan (GAG) chains. oup.comnih.gov By acting as a primer for GAG chain synthesis, pNPX can uncouple GAG production from its core protein, allowing researchers to study the roles of these GAG chains in various cellular processes. oup.comrupress.org

Historical Perspective of its Application in Research

The use of this compound and similar xylosides in research dates back over four decades. In the early 1970s, it was discovered that compounds like pNPX could induce the formation and secretion of large quantities of glycosaminoglycans in living cells, while simultaneously inhibiting the production of GAGs on their natural protein cores. oup.com This finding opened the door for using xylosides to explore the consequences of altered proteoglycan synthesis in a variety of biological contexts.

Initially, pNPX was primarily recognized for its ability to induce the synthesis of chondroitin (B13769445)/dermatan sulfate (B86663). oup.com Later, in the 1990s, other xylosides with different aglycones, such as those based on naphthalene, were found to predominantly induce heparan sulfate synthesis. oup.com This expanded the toolkit available to researchers for dissecting the specific roles of different types of GAGs.

Over the years, the application of pNPX has broadened from studying proteoglycan biosynthesis to serving as a standard chromogenic substrate for assaying β-xylosidase activity. chemsynlab.com Its use has become widespread in enzymology for characterizing new enzymes, screening for inhibitors, and studying enzyme kinetics. chemsynlab.comresearchgate.net

Role as a Chromogenic Substrate in Enzymology

The primary application of this compound in enzymology is as a chromogenic substrate for the detection of β-xylosidase activity. chemsynlab.commedchemexpress.com The compound itself is colorless. chemsynlab.com However, when β-xylosidase is present, it catalyzes the hydrolysis of the glycosidic bond in pNPX. ontosight.ai This enzymatic reaction releases two products: xylose and 4-nitrophenol (B140041) (also known as p-nitrophenol). ontosight.aichemsynlab.com

The released 4-nitrophenol is a chromophore, meaning it absorbs light at a specific wavelength. ontosight.ai Under alkaline conditions, 4-nitrophenol imparts a yellow color to the solution, and its concentration can be accurately measured using a spectrophotometer, typically at a wavelength of 400 nm. chemsynlab.com The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced, which in turn reflects the activity of the β-xylosidase enzyme. ontosight.ai This method provides a simple, sensitive, and continuous assay for determining enzyme activity.

This chromogenic property is not only used for routine enzyme assays but has also been adapted for more complex experimental setups. For instance, pNPX has been used in coupled enzyme assays to measure the activity of other enzymes, such as α-glucuronidase. nih.gov In such a system, the product of the first enzymatic reaction becomes the substrate for a second enzyme (β-xylosidase), which then acts on a derivative of pNPX to produce the colored signal. nih.gov

The table below summarizes the key properties and applications of this compound.

| Property/Application | Description |

| Chemical Formula | C₁₁H₁₃NO₇ ontosight.aiglentham.com |

| Appearance | Off-white to pale yellow solid guidechem.comchemicalbook.com |

| Primary Use | Chromogenic substrate for β-xylosidase chemsynlab.commedchemexpress.com |

| Detection Method | Spectrophotometric measurement of released 4-nitrophenol ontosight.aichemsynlab.com |

| Research Areas | Glycobiology, Enzymology, Proteoglycan biosynthesis ontosight.aioup.com |

Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-YTWAJWBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303045 | |

| Record name | p-Nitrophenyl β-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-96-9, 41721-77-1 | |

| Record name | p-Nitrophenyl β-D-xylopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl beta-D-xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Xyloside, 4-nitrophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041721771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl β-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl β-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Enzymatic Applications and Mechanistic Studies of 4 Nitrophenyl Beta D Xyloside

β-Xylosidase Activity Assays

The primary application of 4-nitrophenyl beta-D-xyloside is in the assay of β-xylosidase activity. megazyme.comchemsrc.com This enzyme, β-xylosidase, is a glycoside hydrolase that catalyzes the hydrolysis of short xylo-oligosaccharides into xylose by cleaving xylose residues from the non-reducing end. chemsynlab.com The use of pNPX provides a reliable and sensitive method for detecting and quantifying this activity.

The most common method for measuring β-xylosidase activity involves the spectrophotometric quantification of the hydrolysis product of pNPX. chemsynlab.com The enzyme cleaves the glycosidic bond in this compound, releasing D-xylose and 4-nitrophenol (B140041) (p-nitrophenol). chemsynlab.com While the substrate itself is colorless, the resulting 4-nitrophenolate (B89219) ion is bright yellow under alkaline conditions. chemsynlab.comchemrxiv.org

The enzymatic reaction is typically carried out for a specific time and then terminated by adding a basic solution, such as sodium carbonate, which raises the pH and stops the enzyme's activity. This pH shift also ensures the complete conversion of the released 4-nitrophenol to its yellow phenolate (B1203915) form. The intensity of this color is directly proportional to the amount of 4-nitrophenol produced, and therefore to the enzyme's activity. The absorbance of the solution is measured using a spectrophotometer, typically at a wavelength between 400 and 420 nm. megazyme.comnih.gov This method is widely used due to its simplicity, sensitivity, and suitability for high-throughput analysis in microplate formats. megazyme.com

High-Performance Liquid Chromatography (HPLC) offers a more detailed and quantitative method for monitoring the hydrolysis of this compound. chemsynlab.com This technique can simultaneously separate and quantify the substrate (pNPX), the product (4-nitrophenol), and the sugar moiety (xylose) in the reaction mixture over time. nih.gov

An isocratic ion-pair reverse-phase HPLC (RP-HPLC) method with UV-Vis detection is often employed for this purpose. nih.gov For instance, a C18 column can be used to separate the compounds, and the detector can be set to a wavelength optimal for the simultaneous detection of both 4-nitrophenol and the unreacted substrate, such as 290 nm. nih.gov This analytical approach provides precise data on the reaction progress, allowing for a thorough investigation of the hydrolysis process beyond just the endpoint measurement offered by simple spectrophotometry. chemsynlab.comnih.gov

This compound is a crucial substrate for determining the fundamental kinetic parameters of β-xylosidases, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov By measuring the initial reaction rates at various concentrations of pNPX, researchers can generate data to fit the Michaelis-Menten equation. nih.gov The Km value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity and is a measure of the enzyme's affinity for the substrate. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. researchgate.net

These parameters vary significantly among β-xylosidases from different microbial sources. For example, the β-xylosidase from Pseudozyma hubeiensis NCIM 3574 was found to have a Km of 0.537 mM and a Vmax of 314 µmol min⁻¹ mg⁻¹ when using pNPX as the substrate. nih.gov In contrast, the wild-type GbtXyl43A enzyme from Geobacillus thermoleovorans IT-08 exhibited a Km of 2.845 mM and a Vmax of 0.0033 mM min⁻¹. researchgate.net

Furthermore, pNPX is used to study how environmental factors, such as pH and temperature, affect enzyme activity. By performing the assay under a range of pH values, the optimal pH for enzyme activity can be determined, which is a critical characteristic of any enzyme. nih.govresearchgate.net

Table 1: Kinetic Parameters of β-Xylosidases from Various Sources Using this compound as a Substrate

| Enzyme Source | Km (mM) | Vmax (µmol min⁻¹ mg⁻¹) | Reference |

|---|---|---|---|

| Pseudozyma hubeiensis NCIM 3574 | 0.537 | 314 | nih.gov |

| Geobacillus thermoleovorans IT-08 (Wild-type GbtXyl43A) | 2.845 | 0.0033* | researchgate.net |

| Limosilactobacillus fermentum SK152 (rLfXyl43) | 2.0 | 19.7 | frontiersin.org |

| Geobacillus thermoleovorans IT-08 (D121N variant) | 4.565 | 0.000101* | researchgate.net |

*Vmax reported in mM min⁻¹

The straightforward and colorimetric nature of the pNPX-based assay makes it highly effective for screening potential inhibitors of β-xylosidase activity. chemsynlab.com This is particularly important in fields like biofuel research, where the end-product of xylan (B1165943) degradation, xylose, can act as an inhibitor of β-xylosidase, a phenomenon known as product inhibition. nih.gov

To screen for inhibitors, the standard enzyme assay is performed in the presence of the compound being tested. A reduction in the amount of yellow 4-nitrophenol produced, compared to a control reaction without the potential inhibitor, indicates that the compound is inhibiting the enzyme's activity. nih.gov This method can be adapted for high-throughput screening, allowing for the rapid testing of large libraries of compounds to identify new and effective enzyme inhibitors. For example, studies have used this assay to demonstrate the competitive inhibition of β-xylosidase by xylose. nih.gov

Substrate Specificity and Enzyme Classification

This compound is also instrumental in characterizing the substrate specificity of enzymes and aiding in their classification. frontiersin.org By testing an enzyme's activity on pNPX alongside other p-nitrophenyl-linked sugars (such as p-nitrophenyl-β-D-glucopyranoside or p-nitrophenyl-α-L-arabinofuranoside), researchers can determine the precise glycosidic linkages the enzyme is capable of cleaving. nih.govfrontiersin.org

In the context of hemicellulose degradation, the complete breakdown of xylan requires the synergistic action of several enzymes, primarily endo-β-1,4-xylanases and β-xylosidases. nih.govfrontiersin.org Endo-xylanases act on the internal β-1,4-glycosidic bonds of the xylan polymer, producing shorter xylo-oligosaccharides. frontiersin.org β-xylosidases then hydrolyze these oligosaccharides to release individual xylose units. frontiersin.org

This compound serves as a specific substrate that helps to differentiate between these two activities. megazyme.comresearchgate.net β-Xylosidases readily hydrolyze pNPX, whereas most endo-xylanases, which require a longer chain of xylose units, show little to no activity on this small, artificial substrate. jst.go.jp This specificity allows researchers to detect and quantify β-xylosidase activity even in crude enzyme preparations that may also contain xylanases. megazyme.com This distinction is critical for classifying newly discovered enzymes and for monitoring the expression and activity of specific enzymes in recombinant microorganisms designed for biomass conversion. researchgate.netnih.gov

Differential Activity with Xylanase Families (e.g., GH10, GH11)

This compound (pNPX) serves as a chromogenic substrate to probe the activity of various glycoside hydrolases. However, its utility with endo-xylanases from different families, such as Glycoside Hydrolase Family 10 (GH10) and GH11, reveals important distinctions in their substrate specificities.

While GH10 and GH11 xylanases are both crucial for the breakdown of xylan, their active sites have different architectures, which influences their action on small synthetic substrates like pNPX. Research has shown that not all endo-xylanases are capable of hydrolyzing pNPX. For instance, a GH10 xylanase from Coprinus cinereus and an endoxylanase from a novel strain of Bacillus velezensis AG20 did not show detectable activity against pNPX, indicating a preference for longer xylo-oligosaccharide chains. jmb.or.krbiorxiv.org

Conversely, studies on the related substrate 4-nitrophenyl β-D-xylobioside (pNPX₂), which has an additional xylose unit, have demonstrated clear differences between GH10 and GH11 xylanases. In one study, both GH10 and GH11 xylanases were able to cleave pNPX₂, but they exhibited significant differences in their Michaelis constants (Km), suggesting that the activity of these two enzyme families could be selectively quantified by varying the substrate concentration. researchgate.net This differential activity underscores the distinct subsite preferences between these two major xylanase families.

The table below summarizes the kinetic parameters of a GH10 xylanase with different substrates, illustrating its lack of activity on the single xyloside unit of pNPX.

| Enzyme | Substrate | Km (mg/mL) | Vmax (U/mg) | kcat/Km (mL·mg-1·s-1) |

|---|---|---|---|---|

| Coprinus cinereus GH10 Xylanase (CcXyn) | Beechwood xylan | 0.831 | 25.26 | 18.90 |

| This compound | ND | ND | ND |

ND: Not Detected jmb.or.kr

Investigation of Glycosyltransferase Activity

Beyond its use in assaying hydrolytic activity, this compound is also a valuable tool for investigating the glycosyltransferase capabilities of certain enzymes. Glycosyltransferases catalyze the transfer of a sugar moiety from a donor to an acceptor molecule. Some glycoside hydrolases can exhibit this activity, particularly at high substrate concentrations.

For example, the β-D-xylosidase from Trichoderma reesei, which is a multifunctional β-D-xylan xylohydrolase, has been shown to exhibit glycosyltransferase activity using pNPX as a substrate. chemsrc.com At high concentrations of pNPX, the enzyme can catalyze a self-transfer reaction, where one molecule of pNPX acts as the glycosyl donor and another acts as the acceptor, leading to the formation of 4-nitrophenyl β-D-xylobioside. researchgate.netchemsrc.com This transglycosylation reaction is a key step in the enzymatic synthesis of chromogenic substrates for endoxylanases. researchgate.net The highest yields for this synthesis using β-xylosidases from Aureobasidium pullulans and Aspergillus niger were achieved at a pH of 5.5. researchgate.net

Applications with Other Glycoside Hydrolases (e.g., α-L-fucosidase, α-L-arabinofuranosidase)

The utility of this compound extends to the characterization of other glycoside hydrolases that may exhibit secondary or broad substrate specificity. It is often used in panels of synthetic substrates to probe the range of activities of a particular enzyme. chemsynlab.com

One such application is in the study of bifunctional enzymes like the α-L-arabinofuranosidase/β-xylosidase from Caldicellulosiruptor saccharolyticus. This enzyme demonstrated activity on both pNP α-L-arabinofuranoside and pNP β-D-xylopyranoside. frontiersin.org The enzyme's activity was measured using these substrates to determine its biochemical characteristics, including optimal pH and temperature. frontiersin.org

While pNPX is primarily a substrate for β-xylosidases, its inclusion in substrate screening can help to confirm the specificity of other enzymes. For example, in the characterization of α-L-fucosidases, pNPX may be used as a negative control to ensure that the observed activity is specific to fucosides. mdpi.com An α-L-fucosidase from Enterococcus gallinarum was shown to be highly specific for 4-nitrophenyl-α-L-fucopyranoside, with no activity detected on a range of other p-nitrophenyl glycosides, which would include pNPX. mdpi.com Similarly, a highly specific β-glucosidase from the palm weevil Rhynchophorus palmarum did not show any activity on pNPX. nih.gov

The table below presents kinetic data for a bifunctional enzyme that is active on this compound.

| Enzyme | Substrate | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|

| Caldicellulosiruptor saccharolyticus α-L-arabinofuranosidase/β-xylosidase (CAX43) | pNP α-L-arabinofuranoside | 271.062 ± 4.83 | 6.0 | 70 |

| pNP β-D-xylopyranoside | Data not specified | 6.0 | 70 |

Data from a study on a bifunctional enzyme, highlighting its activity on related pNP-glycosides. frontiersin.org

Mechanistic Insights into Glycosidic Bond Cleavage

The hydrolysis of the glycosidic bond in this compound can proceed through several mechanisms, the prevalence of which is highly dependent on the pH of the solution. Detailed mechanistic studies on the closely related compound, 4-nitrophenyl β-D-glucopyranoside, provide significant insight into the processes likely governing the cleavage of the xyloside bond. acs.orgchemrxiv.org

Hydrolysis Mechanisms (Unimolecular, Bimolecular, Intramolecular)

The cleavage of the glycosidic bond in 4-nitrophenyl β-D-xyloside can be understood through the lens of several mechanistic pathways that are influenced by pH. chemrxiv.orgchemrxiv.org

Unimolecular Hydrolysis (Specific Acid Catalysis): In strongly acidic conditions, the reaction proceeds via a specific acid-catalyzed mechanism. chemrxiv.orgchemrxiv.org This involves the protonation of the glycosidic oxygen, followed by the departure of the 4-nitrophenol leaving group to form a transient oxocarbenium ion intermediate. This unimolecular pathway is characterized by the formation of a conjugate acid of the substrate before the rate-limiting cleavage of the C-O bond. acs.org

Bimolecular Hydrolysis: Under mildly basic conditions, a bimolecular mechanism becomes significant. chemrxiv.orgchemrxiv.org This involves the direct attack of a hydroxide (B78521) ion at the anomeric carbon (C1), proceeding through a concerted or stepwise mechanism. acs.org

Intramolecular Hydrolysis (Neighboring Group Participation): At high pH, an intramolecular mechanism involving neighboring group participation by the C2-oxyanion is the dominant pathway. chemrxiv.orgchemrxiv.org This mechanism is discussed in more detail in the following section.

In the neutral pH range, hydrolysis can occur via an uncatalyzed, dissociative mechanism involving water attack. chemrxiv.org

Role of Neighboring-Group Participation

Under strongly basic conditions, the hydrolysis of 1,2-trans-glycosides like this compound is dominated by a mechanism involving neighboring group participation. acs.org In this pathway, the hydroxyl group at the C2 position is deprotonated to form a C2-oxyanion. This potent intramolecular nucleophile then attacks the anomeric carbon (C1), displacing the 4-nitrophenoxide leaving group and forming a strained 1,2-anhydro sugar (oxirane) intermediate. acs.orgnih.gov This intermediate is subsequently opened by the attack of a water molecule to yield xylose. nih.gov

The rate-limiting step in this process is the formation of the 1,2-anhydro sugar. acs.orgacs.org This mechanism is supported by studies on analogous compounds where methylation of the C2-hydroxyl group, which prevents the formation of the C2-oxyanion, leads to a dramatic reduction in the reaction rate. acs.org

Influence of pH on Kinetic Parameters

The pH of the reaction medium has a profound effect on the rate and mechanism of hydrolysis of this compound, which is reflected in the kinetic parameters. A pH-rate profile for the analogous 4-nitrophenyl β-D-glucoside demonstrates that different mechanisms dominate in different pH regions. acs.orgchemrxiv.org

Acidic Region (pH < 3): The hydrolysis rate is proportional to the concentration of H₃O⁺, consistent with a specific acid-catalyzed unimolecular mechanism. chemrxiv.org An inverse kinetic isotope effect (k(H₃O⁺)/k(D₃O⁺) < 1) indicates that the reaction requires the formation of the conjugate acid of the substrate prior to the rate-determining step. acs.org

pH-Independent Region (pH 3-8): In this range, the hydrolysis rate is largely independent of pH and is characterized by a dissociative mechanism with water acting as the nucleophile. chemrxiv.org

Basic Region (pH > 8): The hydrolysis rate increases with hydroxide ion concentration. In mildly basic conditions, a bimolecular mechanism is implicated. acs.org At high pH, the rate is dominated by the intramolecular neighboring group participation mechanism, with the formation of the 1,2-anhydrosugar as the rate-determining step. acs.orgchemrxiv.org This is supported by an inverse solvent isotope effect (k(HO⁻)/k(DO⁻) ≈ 0.5-0.6) and a strongly negative entropy of activation under mildly basic conditions. acs.org

The following table summarizes the different hydrolysis mechanisms for a 1,2-trans-glycoside (based on 4-nitrophenyl β-D-glucoside) as a function of pH.

| pH Range | Dominant Mechanism | Key Characteristics |

|---|---|---|

| Acidic | Unimolecular (Specific Acid Catalysis) | Rate dependent on [H₃O⁺]; involves oxocarbenium ion intermediate. |

| Neutral | Dissociative | pH-independent rate; water acts as nucleophile. |

| Mildly Basic | Bimolecular | Rate dependent on [OH⁻]; direct attack by hydroxide. |

| Strongly Basic | Intramolecular (Neighboring Group Participation) | Rate dependent on [OH⁻]; formation of a 1,2-anhydro sugar intermediate. |

This table is based on data for the analogous compound 4-nitrophenyl β-D-glucoside. acs.orgchemrxiv.org

Enzymatic Synthesis of Oligosaccharides

This compound serves as a valuable substrate in the enzymatic synthesis of oligosaccharides, leveraging the catalytic activity of specific enzymes to form new glycosidic bonds. This biocatalytic approach offers a high degree of regio- and stereoselectivity, which is often challenging to achieve through traditional chemical synthesis. Glycosidases, typically known for their hydrolytic activity, can be utilized in a reverse or transglycosylation mode to synthesize oligosaccharides.

A notable application of this compound is in self-transfer reactions catalyzed by β-xylosidases. In this process, the β-xylosidase enzyme transfers a xylosyl moiety from one molecule of this compound to another, acting as both the glycosyl donor and acceptor. This results in the formation of a xylooligosaccharide derivative.

Research has demonstrated this phenomenon using β-xylosidases from microbial sources such as Aureobasidium pullulans and Aspergillus niger. researchgate.netnih.gov These enzymes catalyze the formation of 4-nitrophenyl glycosides of β-1,4-xylobiose, with minor production of the β-1,3-isomer. researchgate.netnih.gov The efficiency of this self-transfer reaction is influenced by factors such as pH, with studies indicating higher yields at a pH of 5.5. researchgate.netnih.gov

The enzymatic self-transfer reaction of this compound is a direct method for producing 4-nitrophenyl glycosides of xylooligosaccharides. Specifically, the synthesis of 4-nitrophenyl β-D-xylopyranosyl-(1,4)-β-D-xylopyranoside (NPX2) has been successfully achieved using this biocatalytic route. researchgate.netnih.gov

In a study utilizing β-xylosidases from Aureobasidium pullulans and Aspergillus niger, the primary product of the self-transfer reaction was the 4-nitrophenyl glycoside of β-1,4-xylobiose. researchgate.netnih.gov A small amount of the corresponding β-1,3-xylobiose glycoside was also formed. researchgate.netnih.gov The highest reported yield for the desired β-1,4-linked product was 19.4% under optimized conditions. researchgate.netnih.gov

| Enzyme Source | Substrate | Primary Product | Optimal pH | Maximum Yield | Reference |

|---|---|---|---|---|---|

| Aureobasidium pullulans and Aspergillus niger β-xylosidases | 4-Nitrophenyl beta-D-xylopyranoside | 4-Nitrophenyl glycoside of β-1,4-xylobiose | 5.5 | 19.4% | researchgate.netnih.gov |

The use of this compound in enzymatic reactions is a prime example of biocatalysis for oligosaccharide synthesis. This approach is advantageous as it often proceeds under mild reaction conditions and avoids the need for the multiple protection and deprotection steps that are characteristic of chemical synthesis. ihmc.us Glycosidases, such as β-xylosidase, are readily available and can be employed for the synthesis of shorter oligosaccharides. ihmc.us

The transglycosylation capability of β-xylosidases with this compound as an acceptor has been a subject of study. The enzymatic synthesis of xylo-oligosaccharides is an area of growing interest for potential applications in various fields. mdpi.com The chromogenic nature of the 4-nitrophenyl group also facilitates the monitoring of these enzymatic reactions. caymanchem.com

Iii. 4 Nitrophenyl Beta D Xyloside in Proteoglycan and Glycosaminoglycan Research

Modulation of Proteoglycan Biosynthesis

4-Nitrophenyl beta-D-xyloside is a synthetic compound widely utilized in cell and molecular biology to study the biosynthesis and functions of proteoglycans (PGs) and their constituent glycosaminoglycan (GAG) chains. Its primary mechanism of action involves intercepting the GAG assembly process, leading to profound changes in the type, quantity, and location of synthesized GAGs.

The biosynthesis of most proteoglycans begins with the attachment of a D-xylose molecule from UDP-xylose to a specific serine residue on a core protein. This initial step is followed by the sequential addition of two D-galactose residues and a D-glucuronic acid to form a linker tetrasaccharide, upon which the GAG chain is elongated.

This compound functions as an exogenous, soluble acceptor that mimics the natural xylosylated core protein. By providing an alternative substrate for the galactosyltransferases involved in chain elongation, it effectively primes the synthesis of GAG chains independently of a protein core researchgate.netnih.gov. This circumvents the initial, rate-limiting step of proteoglycan synthesis, allowing for the robust production of free GAG chains . This property makes it a valuable tool for investigating the capacity of various cell types to synthesize GAGs and to study the enzymes and processes involved in their assembly nih.gov.

One of the most prominent effects of this compound is the potent stimulation of chondroitin (B13769445) sulfate (B86663) (CS) synthesis researchgate.netnih.gov. In various cell culture systems, including chondrocytes, mammary epithelial cells, and corneal endothelial cells, the addition of this xyloside leads to a significant, often multi-fold, increase in the production of free chondroitin sulfate chains researchgate.netresearchgate.netnih.gov. For instance, in mouse mammary epithelial cell cultures, treatment with the compound can lead to a 10- to 20-fold increase in the synthesis and secretion of chondroitin sulfate GAG chains nih.gov.

While dramatically increasing the quantity of CS chains, the compound also influences their structure. The chondroitin sulfate chains synthesized on this artificial primer are often shorter than those attached to native core proteins researchgate.netplos.org. Research on a similar C-xyloside derivative showed that the resulting free GAGs, exclusively chondroitin/dermatan sulfate, featured a reduced chain size plos.org. The chondroitin sulfate synthesized by mutant nanomelic chondrocytes treated with p-nitrophenyl-beta-D-xyloside was, however, found to be indistinguishable in molecular size from that of similarly treated normal chondrocytes researchgate.net.

| Experimental System | Effect on Chondroitin Sulfate (CS) Synthesis | Reference |

| Mouse Mammary Epithelial Cells | 10-20 fold increase in synthesis and secretion | nih.gov |

| Bovine Corneal Endothelial Cells | Stimulation of free CS chain synthesis | researchgate.net |

| Nanomelic Chondrocytes | Synthesis comparable to normal chondrocytes | researchgate.net |

The impact of this compound on heparan sulfate (HS) synthesis is more complex than its effect on chondroitin sulfate. While it can act as a primer for the synthesis of free heparan sulfate chains, it does so less efficiently than for chondroitin sulfate nih.govsynthose.com. In bovine corneal endothelial cells, the compound stimulated the synthesis of free heparan sulfate chains, which were subsequently secreted into the culture medium researchgate.net.

In contrast to stimulating free HS chain production, the xyloside can simultaneously decrease the synthesis of heparan sulfate proteoglycans (HSPGs). In SV40-transformed Swiss mouse 3T3 cells, incubation with 1.0 mM p-nitrophenyl-beta-D-xyloside resulted in a 10-fold increase in the total synthesis of medium heparan sulfate, but these chains exhibited a 4- to 5-fold reduction in molecular weight plos.org. In bovine corneal endothelial cells, the compound caused an 86% inhibition of heparan sulfate proteoglycan synthesis researchgate.net. The remaining HSPGs extracted from the extracellular matrix of these treated cells were smaller in size and had a reduced charge density researchgate.net.

| Cell Type | Effect on Heparan Sulfate (HS) | Specific Findings | Reference |

| SV40-transformed Swiss 3T3 Cells | Increased synthesis of free HS | 10-fold increase in medium HS; 4- to 5-fold reduction in molecular weight. | plos.org |

| Bovine Corneal Endothelial Cells | Inhibition of HS-Proteoglycan synthesis | 86% inhibition of HSPG synthesis; stimulation of free HS chain synthesis. | nih.govresearchgate.net |

| Mouse Mammary Epithelial Cells | Relative enrichment of HS-Proteoglycan | Cell-associated matrix becomes enriched in HSPG due to secretion of free CS. | nih.gov |

A primary consequence of this compound's action as a competitive primer is the inhibition of GAG chain attachment to core proteins. By providing an abundance of artificial initiation sites, the xyloside effectively titrates away the enzymes and sugar substrates required for the elongation of GAG chains on their native protein acceptors chemsynlab.com.

This leads to a significant reduction in the synthesis of intact proteoglycans. Studies have demonstrated this inhibitory effect across different proteoglycan types. For example, in bovine corneal endothelial cell cultures, the xyloside completely inhibited the synthesis of proteoglycans containing dermatan sulfate or chondroitin sulfate and markedly reduced the synthesis of heparan sulfate proteoglycans by 86% nih.govresearchgate.net. Similarly, in rat serosal mast cells, higher concentrations of the β-D-xyloside led to a reduction in the amount and size of the native heparin proteoglycan researchgate.net. This uncoupling of GAG synthesis from protein synthesis is a key feature of the compound's utility in research.

This compound influences GAG chain length, suggesting an impact on the processes of chain elongation and termination. The synthesis of numerous free GAG chains initiated by the xyloside creates a high demand on the biosynthetic machinery, which can lead to the premature termination of growing chains, resulting in polysaccharides of a smaller molecular weight compared to those synthesized on core proteins researchgate.netplos.org.

The mechanism is largely one of competition; the large number of growing chains may deplete the pool of nucleotide sugars or occupy the polymerases, leading to an earlier dissociation of the enzyme from the chain. While the xyloside itself does not act as a direct chain terminator, its action of initiating a high number of chains leads to the production of shorter GAGs researchgate.net. It has been noted that modifications to the core linkage region, such as 3-O sulfation of the glucuronic acid unit, could potentially act as a GAG chain termination signal, but this is a feature of the natural biosynthetic pathway rather than a direct effect of the xyloside primer nih.gov.

The use of this compound fundamentally alters the destination of newly synthesized GAG chains. GAGs synthesized on core proteins are typically retained on the cell surface or incorporated into the extracellular matrix as part of a larger proteoglycan structure. In contrast, the free GAG chains initiated by the xyloside are not anchored to a protein and are readily secreted from the cell into the extracellular medium nih.govresearchgate.net.

In cultures of bovine corneal endothelial cells, all of the xyloside-initiated free chondroitin sulfate and heparan sulfate chains were secreted into the culture medium nih.govresearchgate.net. Similarly, long-term treatment of mouse mammary epithelial cell cultures resulted in a dramatic increase in the synthesis and secretion of free GAG chains nih.gov. This shift from a cell- or matrix-associated location to a soluble, extracellular one allows researchers to study the distinct roles of matrix-bound proteoglycans versus soluble GAGs.

Cellular and Developmental Effects of Altered Proteoglycan Synthesis

This compound serves as a critical tool in cellular and developmental biology to investigate the roles of proteoglycans and glycosaminoglycans (GAGs). By acting as a competitive inhibitor of proteoglycan synthesis, it induces a state of altered proteoglycan production, allowing researchers to observe the resulting effects on various cellular processes and developmental events.

The inhibition of proteoglycan synthesis by this compound has been shown to dose-dependently inhibit the proliferation of various cell types. For instance, in rat liver fat-storing cell cultures, both this compound and its potential metabolite, p-nitrophenol, have demonstrated a reversible, non-toxic inhibition of cell division. A concentration of 0.75 mM of p-nitrophenol, which inhibits proliferation, also leads to the disorganization and reduced expression of cytoskeletal filaments containing desmin and smooth muscle iso-alpha-actin.

While direct studies focusing on the influence of this compound on cell adhesion are limited, the compound's significant impact on the extracellular matrix (ECM) suggests an indirect role. Proteoglycans are integral components of the ECM and are known to mediate cell-matrix interactions that are crucial for adhesion. By altering the composition and structure of the ECM, this compound likely influences cell adhesion dynamics. However, research specifically detailing this mechanism is not extensively available.

This compound profoundly affects the formation and organization of the extracellular matrix. In studies with bovine corneal endothelial (BCE) cells, exposure to the compound leads to a significant inhibition of the synthesis of proteoglycans containing dermatan sulfate and chondroitin sulfate, and a substantial 86% inhibition of heparan sulfate proteoglycan synthesis. nih.gov The resulting heparan sulfate proteoglycans that are incorporated into the ECM are smaller in size and have a reduced charge density. nih.gov Interestingly, while proteoglycan synthesis is inhibited, the synthesis of free chondroitin sulfate and heparan sulfate chains is stimulated, with these free chains being secreted into the culture medium. nih.gov

Cells grown on a proteoglycan-depleted ECM, produced by treatment with this compound, exhibit a notable increase in their rate of proteoglycan synthesis. nih.gov This suggests a cellular feedback mechanism that recognizes the depletion of proteoglycans in the ECM and responds by upregulating their synthesis and incorporation. nih.gov

Table 1: Effect of this compound on Proteoglycan Synthesis in Bovine Corneal Endothelial Cells

| Proteoglycan Type | Effect of this compound |

|---|---|

| Dermatan Sulfate Proteoglycan | Total inhibition of synthesis nih.gov |

| Chondroitin Sulfate Proteoglycan | Total inhibition of synthesis nih.gov |

| Heparan Sulfate Proteoglycan | 86% inhibition of synthesis nih.gov |

The effects of this compound have been investigated in a variety of cell types, revealing both common and cell-specific responses.

Granulosa Cells: In cultured rabbit granulosa cells, this compound has been used as a probe to study the role of proteoglycans in steroidogenesis and proliferation.

Keratinocytes and Pheochromocytoma Cells: Specific research detailing the effects of this compound on keratinocytes and pheochromocytoma cells is limited in the available scientific literature.

Chondrocytes: Studies on embryonic chick cartilage have shown that this compound influences the synthesis of proteochondroitin sulfate. This highlights its utility in understanding cartilage development and pathology.

Corneal Endothelial Cells: As previously mentioned, bovine corneal endothelial cells treated with this compound exhibit a dramatic shift in their ECM production, with a significant reduction in proteoglycan incorporation and an increase in the secretion of free GAG chains. nih.gov

Administration of this compound during embryonic development can lead to significant perturbations. In chick embryos, injection of the compound at early stages of development resulted in abnormal overgrowth, characterized by an increase in both wet and dry weight, and systemic edema. chemsynlab.com This treatment also led to an increase in the content of glycosaminoglycans, DNA, and protein. chemsynlab.com These findings underscore the critical role of properly regulated proteoglycan synthesis in normal embryonic growth.

Furthermore, in the context of chondrogenic differentiation of mesenchymal stem cells, this compound has been shown to delay the onset of this process. This includes a delay in cell rounding and aggregation, and reduced gene expression of key chondrogenic markers such as SOX-9, aggrecan, and collagen type II.

The precise role of this compound in specific signal transduction pathways during development is an area that requires further investigation. While it is known that proteoglycans can act as co-receptors and modulate the activity of various signaling molecules, such as fibroblast growth factors (FGFs) and transforming growth factor-beta (TGF-β), direct studies linking the effects of this compound to alterations in these specific pathways are not extensively detailed. The observed developmental perturbations, such as abnormal growth and delayed differentiation, strongly suggest an interference with key developmental signaling cascades, but the exact molecular mechanisms remain to be fully elucidated.

Table 2: Summary of Cellular and Developmental Effects of this compound

| Process | Effect | Cell/System Studied |

|---|---|---|

| Cell Proliferation | Inhibition | Rat liver fat-storing cells |

| Extracellular Matrix | Inhibition of proteoglycan synthesis, stimulation of free GAG synthesis | Bovine corneal endothelial cells nih.gov |

| Embryonic Growth | Abnormal overgrowth, systemic edema | Chick embryos chemsynlab.com |

| Chondrogenic Differentiation | Delayed onset, reduced marker expression | Mesenchymal stem cells |

Methodological Considerations and Limitations in Proteoglycan Studies

While this compound is a widely utilized tool for investigating the roles of proteoglycans, researchers must consider several methodological limitations that can influence the interpretation of experimental outcomes. These considerations primarily revolve around the metabolic byproducts of the compound and its concentration-dependent behavior.

A significant concern in studies using this compound is the potential for its enzymatic hydrolysis within cells, which releases the aglycone, p-Nitrophenol. nih.gov This cleaved molecule is not inert and can exert its own biological effects, complicating the attribution of observed results solely to the inhibition of proteoglycan synthesis. nih.gov

Research on rat liver fat-storing cells has demonstrated that p-Nitrophenol can independently inhibit cell proliferation and, at certain concentrations, decrease the synthesis of sulfated glycosaminoglycans. nih.gov For instance, incubation of these cells with 5 mM this compound led to a time-dependent accumulation of p-Nitrophenol in both the medium and the cells, reaching intracellular concentrations sufficient to inhibit mitotic activity. nih.gov The effects of p-Nitrophenol, such as the disorganization of cytoskeletal filaments, have been shown to be similar to effects previously attributed to the parent xyloside compound. nih.gov This suggests that the cleaved p-Nitrophenol may mediate some of the major cellular changes observed in experiments, confounding the interpretation of the specific role of proteoglycan depletion. nih.gov

Table 1: Cellular Effects of this compound and its Aglycone, p-Nitrophenol, in Rat Liver Fat Storing Cells

| Compound | Observed Effect | Note |

|---|---|---|

| This compound | Inhibition of cell proliferation (50% at ~1.9 mM) | Dose-dependent effect. nih.gov |

| p-Nitrophenol | Inhibition of cell proliferation (50% at ~0.6 mM) | The cleaved aglycone is more potent in inhibiting proliferation. nih.gov |

| This compound | Enzymatic cleavage to p-Nitrophenol | 0.65 nmol PNP generated/hr/µg DNA in cell lysates. nih.gov |

| p-Nitrophenol (0.75 mM) | Disorganization of cytoskeletal filaments | Effect is similar to that reported for the parent xyloside. nih.gov |

The metabolic conversion of this compound to p-Nitrophenol raises questions about its reliability as a specific probe for studying the abrogation of proteoglycan synthesis. nih.gov The primary utility of this xyloside is to competitively inhibit the addition of glycosaminoglycan chains to core proteins, thereby isolating the functions of proteoglycans. However, if the resulting aglycone also interferes with cellular metabolism, the observed effects can no longer be unequivocally linked to the absence of proteoglycans. nih.gov

The interference from p-Nitrophenol can complicate the interpretation of metabolic studies in an unpredictable manner. nih.gov The effects attributed to the inhibition of proteoglycan synthesis may, in fact, be partially or wholly due to the actions of the released aglycone. nih.gov This necessitates careful control experiments to dissect the effects of the xyloside from those of p-Nitrophenol, although this is not always straightforward. Therefore, findings from studies using this compound must be interpreted with caution, acknowledging that the observed cellular responses may be a composite effect. nih.gov

The effect of this compound on glycosaminoglycan (GAG) synthesis is highly dependent on the concentration used. At low concentrations, the compound can stimulate the synthesis of free GAG chains, while higher concentrations can be inhibitory.

In cultures of rat serosal mast cells, a low concentration of 0.1 mM this compound led to a slight increase in total sulfate incorporation and the appearance of free GAGs. nih.gov However, at higher concentrations, total sulfate incorporation was inhibited. nih.gov Similarly, in rat liver fat-storing cells, an initial four-fold stimulation of sulfated GAG formation was observed at 0.1 mM, whereas concentrations of about 0.5 mM and higher progressively decreased GAG synthesis. nih.gov

In bovine corneal endothelial cells, the xyloside was found to totally inhibit the synthesis of proteoglycans containing dermatan sulfate or chondroitin sulfate and caused an 86% inhibition of heparan sulfate proteoglycan synthesis. nih.gov In contrast, it stimulated the synthesis of free chondroitin sulfate and heparan sulfate chains, which were all secreted into the culture medium. nih.gov This highlights the compound's dual role in inhibiting proteoglycan assembly while initiating the synthesis of free GAG chains.

Table 2: Concentration-Dependent Effects of this compound on Glycosaminoglycan (GAG) Synthesis in Different Cell Types

| Cell Type | Concentration | Effect on GAG Synthesis | Reference |

|---|---|---|---|

| Rat Serosal Mast Cells | 0.1 mM | Insignificant increase in total sulfate incorporation; appearance of free GAGs. | nih.gov |

| Rat Serosal Mast Cells | > 0.1 mM | Inhibition of total sulfate incorporation; increased relative GAG content. | nih.gov |

| Rat Liver Fat Storing Cells | 0.1 mM | 4-fold stimulation of sulfated medium GAG formation. | nih.gov |

| Rat Liver Fat Storing Cells | ~0.5 mM and higher | Progressive decrease in the synthesis of sulfated medium GAG. | nih.gov |

| Bovine Corneal Endothelial Cells | Not specified | Stimulated synthesis of free chondroitin sulfate and heparan sulfate chains. | nih.gov |

Iv. Advanced Research Applications and Methodologies

Synthesis and Derivatization for Research Purposes

The modification of 4-Nitrophenyl β-D-xyloside into various derivatives is essential for creating specialized molecular probes and substrates. These derivatives facilitate the study of enzyme kinetics, the identification of specific enzyme activities, and the elucidation of GAG biosynthesis.

The enzymatic synthesis of derivatives, such as 4-nitrophenyl β-D-xylobioside, provides valuable substrates for studying xylanolytic enzymes. A straightforward method for preparing 4-nitrophenyl β-D-xylopyranosyl-1,4-β-D-xylopyranoside (a xylobiose conjugate) utilizes a self-transfer reaction catalyzed by β-xylosidases from sources like Aureobasidium pullulans and Aspergillus niger. In this reaction, 4-Nitrophenyl β-D-xyloside acts as both the glycosyl donor and acceptor.

This transglycosylation reaction primarily yields the β-1,4-linked xylobiose conjugate, with minor formation of a β-1,3-isomer. Research has shown that the highest yield of the desired β-1,4 product (19.4%) can be achieved at a pH of 5.5. This synthesized xylobiose conjugate serves as a chromogenic substrate, particularly for endo-β-1,4-xylanases from glycoside hydrolase families 10 and 11, which cleave the bond between the xylobiose unit and the 4-nitrophenyl group.

Lipases are employed for the regioselective acylation of 4-Nitrophenyl β-D-xyloside to produce various acetate (B1210297) derivatives. The enzyme Lipase PS-30 has been successfully used to prepare both mono-O-acetates and di-O-acetates of the parent compound. The regioselectivity of this acetylation is influenced by the choice of organic solvent and the duration of the reaction, allowing for the targeted synthesis of specific isomers.

These acetylated derivatives are instrumental in studying the kinetics of acetyl group migration in aqueous environments. Studies have revealed that the rate of migration is pH-dependent. For instance, the migration of the acetyl group from the O-2 to the O-3 position is the fastest observed rearrangement. Conversely, the exchange of acetyl groups between the O-3 and O-4 positions is a slower process. Among the various isomers, 4-O-acetate and 2,3-di-O-acetate demonstrate the greatest stability against this intramolecular migration. nih.gov

Table 1: Summary of Synthesis and Derivatization Methods This interactive table summarizes the enzymatic and lipase-catalyzed methods for creating derivatives of 4-Nitrophenyl β-D-xyloside.

| Method | Enzyme | Reactant | Primary Product | Key Finding |

|---|---|---|---|---|

| Enzymatic Synthesis | β-xylosidase (A. pullulans, A. niger) | 4-Nitrophenyl β-D-xyloside | 4-nitrophenyl β-1,4-D-xylobioside | Achieved 19.4% yield at pH 5.5; product is a substrate for endoxylanases. |

| Lipase-Catalyzed Acylation | Lipase PS-30 | 4-Nitrophenyl β-D-xyloside | Mono- and Di-O-acetates | Reaction regioselectivity is dependent on solvent and time; derivatives used to study acetyl migration. nih.gov |

Analytical Techniques for Research Outcomes

Following the application of 4-Nitrophenyl β-D-xyloside in cell culture systems to study GAG synthesis, a suite of powerful analytical techniques is used to quantify and characterize the resulting products. These methods allow researchers to measure the rate of synthesis, determine the size and structure of GAG chains, and separate complex mixtures of proteoglycans.

A fundamental technique for quantifying GAG synthesis is the metabolic labeling of cells with radioactive precursors, most commonly [³⁵S]sulfate. nih.gov Since GAG chains like chondroitin (B13769445) sulfate (B86663), dermatan sulfate, and heparan sulfate are extensively sulfated, incubating cells with [³⁵S]sulfate in the presence of 4-Nitrophenyl β-D-xyloside results in the incorporation of the radioisotope into the newly synthesized, xyloside-primed GAG chains. nih.govnih.gov

After the labeling period, the GAGs are isolated from the cell culture medium or cell layer. The amount of incorporated radioactivity is then measured using a liquid scintillation counter. nih.gov This measurement provides a direct quantification of the rate of GAG synthesis. This method has been used to demonstrate how different concentrations of β-D-xylosides can either stimulate or inhibit total [³⁵S]sulfate incorporation and to assess the synthesis of specific types of GAGs, such as heparin versus chondroitin sulfate. nih.gov

Gel filtration chromatography, also known as size-exclusion chromatography, is a technique used to separate molecules based on their hydrodynamic volume or size. researchgate.net In the context of xyloside-induced GAG research, this method is applied to determine the chain length of the synthesized GAGs.

Following isolation from cell culture, the [³⁵S]sulfate-labeled GAGs are applied to a column packed with a porous gel matrix, such as Sepharose CL-6B. researchgate.net Larger GAG chains are excluded from the pores of the gel beads and therefore travel through the column more quickly, eluting first. Smaller molecules can enter the pores, extending their path through the column and causing them to elute later. By collecting fractions as they elute from the column and measuring the radioactivity in each fraction, a profile of GAG chain sizes can be generated. This technique has been used to show that GAG chains primed by xylosides may have a different size distribution compared to those attached to native core proteins. nih.gov

Cesium chloride (CsCl) density gradient centrifugation is a powerful method for separating macromolecules based on their buoyant density. mun.ca This technique is particularly useful for separating proteoglycans, which have a high buoyant density due to their large carbohydrate content, from proteins, which are less dense. In research involving 4-Nitrophenyl β-D-xyloside, this method can be used to separate the newly synthesized, high-density proteoglycans from other cellular components. nih.govnih.gov

In this procedure, a cell extract or culture medium containing [³⁵S]sulfate-labeled molecules is mixed with a concentrated solution of CsCl and subjected to ultracentrifugation for an extended period. nih.govnih.gov During centrifugation, the CsCl forms a stable density gradient. Molecules within the mixture migrate to a point in the gradient where their own buoyant density matches that of the CsCl solution, a point known as the isopycnic point. mun.ca The gradient is then fractionated, and the radioactivity in each fraction is measured to locate the proteoglycan-containing fractions. This technique has been instrumental in demonstrating that different types of proteoglycans, such as heparan sulfate and chondroitin sulfate proteoglycans, can have distinct buoyant densities. nih.gov

Table 2: Overview of Analytical Techniques This interactive table outlines the key analytical methods used to study the effects of 4-Nitrophenyl β-D-xyloside on glycosaminoglycan synthesis.

| Technique | Principle | Application in Xyloside Research | Typical Finding |

|---|---|---|---|

| Isotope Incorporation & Scintillation Counting | Metabolic labeling with [³⁵S]sulfate to tag newly synthesized GAGs, followed by quantification of radioactivity. nih.govnih.gov | Measuring the rate of GAG synthesis primed by the xyloside. nih.gov | Xylosides can stimulate the synthesis of free GAG chains, leading to increased [³⁵S]sulfate incorporation in the culture medium. nih.gov |

| Gel Filtration Chromatography | Separation of molecules based on size as they pass through a porous gel matrix. researchgate.net | Determining the molecular weight and size distribution of xyloside-initiated GAG chains. nih.gov | Xyloside-primed GAGs may be smaller in size compared to GAGs synthesized on endogenous protein cores. nih.gov |

| Density Gradient Centrifugation (CsCl) | Separation of macromolecules based on their buoyant density in a cesium chloride gradient during ultracentrifugation. mun.canih.gov | Isolating and purifying proteoglycans from other proteins and macromolecules in cell culture extracts. nih.gov | Proteoglycans are recovered in the high-density fractions of the gradient. nih.govnih.gov |

Thin-Layer Chromatography (TLC) for Hydrolysis Product Analysis

Thin-Layer Chromatography (TLC) serves as a fundamental analytical technique for the qualitative analysis of hydrolysis products derived from 4-nitrophenyl-β-D-xyloside. This method is particularly useful in enzymatic assays to visualize the catalytic activity of β-xylosidases and other glycoside hydrolases. The principle of the assay involves the enzymatic cleavage of the glycosidic bond in 4-nitrophenyl-β-D-xyloside, which yields xylose and 4-nitrophenol (B140041).

The analytical process begins with spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel. Alongside the reaction mixture, standards of the substrate (4-nitrophenyl-β-D-xyloside), and the expected products (xylose and 4-nitrophenol) are also spotted for comparison.

The plate is then placed in a sealed chamber containing a shallow pool of a solvent system, known as the mobile phase. A common mobile phase for separating sugars and related compounds is a mixture of 1-butanol, acetic acid, and water. researchgate.net As the solvent mixture moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the substrate from its hydrolysis products.

After the solvent front has reached a sufficient height, the plate is removed, dried, and the separated spots are visualized. Sugars like xylose can be detected by spraying the plate with a reagent such as 5% (v/v) H2SO4 in ethanol, followed by heating. researchgate.net This process chars the sugar, leaving a visible spot. The released 4-nitrophenol is intrinsically yellow, especially under basic conditions, and can often be visualized directly. The presence of a spot corresponding to the xylose standard confirms the enzymatic hydrolysis of the substrate.

Spectroscopic Characterization of Derivatives (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural confirmation and analysis of 4-nitrophenyl-β-D-xyloside and its derivatives. chemsynlab.com These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of 4-nitrophenyl-β-D-xyloside. ¹H NMR provides information about the number, environment, and connectivity of protons, allowing for the assignment of signals to the xylopyranose ring and the nitrophenyl group. ¹³C NMR spectra reveal the chemical environment of each carbon atom in the molecule. nih.gov Public databases may contain reference spectra, aiding in the confirmation of the compound's identity. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4-nitrophenyl-β-D-xyloside exhibits characteristic absorption bands corresponding to O-H stretching of the hydroxyl groups on the xylose ring, C-H stretching of the aromatic and sugar rings, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretching of the nitro group (NO₂). nih.gov The spectrum can be obtained using techniques such as a KBr wafer. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is the most commonly employed method for monitoring the hydrolysis of 4-nitrophenyl-β-D-xyloside. chemsynlab.com The substrate itself is colorless, but its enzymatic hydrolysis releases 4-nitrophenol. chemsynlab.com Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and exhibits a strong absorbance maximum at approximately 400-405 nm. chemsynlab.comresearchgate.net The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction, making it a simple and sensitive method for assaying β-xylosidase activity. chemsynlab.comresearchgate.net

| Spectroscopic Technique | Information Provided | Application for 4-Nitrophenyl-β-D-xyloside |

| NMR (¹H, ¹³C) | Detailed molecular structure, connectivity of atoms. | Confirms the identity and purity of the compound and its derivatives. chemsynlab.comnih.gov |

| IR | Presence of specific functional groups (e.g., -OH, -NO₂, C-O). | Verifies the key functional components of the molecule. chemsynlab.comnih.gov |

| UV-Vis | Electronic transitions, quantification of chromophores. | Quantifies β-xylosidase activity by measuring the release of the chromogenic product, 4-nitrophenol. chemsynlab.com |

In Vitro and In Vivo Model Systems

4-Nitrophenyl-β-D-xyloside is extensively used in cell culture models to study the synthesis and function of proteoglycans and glycosaminoglycans (GAGs). It acts as an artificial initiator of GAG chain synthesis, bypassing the need for a core protein, which allows researchers to investigate the cellular machinery involved in GAG elongation and modification.

Granulosa Cells: In primary rat ovarian granulosa cell cultures, the addition of 4-nitrophenyl-β-D-xyloside leads to a significant increase in [³⁵S]sulfate incorporation into macromolecules. This stimulation results in the synthesis of free chondroitin sulfate chains that are initiated on the xyloside and subsequently secreted into the culture medium.

Fibroblasts and Fat-Storing Cells (FSC): Studies using rat liver fat-storing cells (a type of fibroblast) have shown that 4-nitrophenyl-β-D-xyloside can influence cell proliferation and GAG synthesis. At lower concentrations, it stimulates the formation of sulfated GAGs, while at higher concentrations, it can inhibit both GAG synthesis and cell proliferation. nih.gov It is important to note that some of these effects may be mediated by 4-nitrophenol, the hydrolysis product of the parent compound. nih.gov

Chondrocytes: In cultured chick embryo chondrocytes, β-D-xylosides stimulate the synthesis of free chondroitin sulfate chains. nih.gov This effect is much more pronounced with 4-nitrophenyl-β-D-xyloside compared to D-xylose alone. nih.gov The compound serves as a valuable tool to probe the capacity of these cells to synthesize sulfated GAGs, independent of core protein synthesis. nih.gov

| Cell Type | Model System | Key Findings with 4-Nitrophenyl-β-D-xyloside |

| Granulosa Cells | Primary Rat Ovarian Culture | Stimulates a ~700% increase in [³⁵S]sulfate incorporation, leading to the synthesis and secretion of free chondroitin sulfate chains. |

| Fibroblasts (FSC) | Rat Liver Fat Storing Cell Culture | Dose-dependent effects: low concentrations stimulate GAG synthesis, while high concentrations inhibit GAG synthesis and cell proliferation. nih.gov |

| Chondrocytes | Chick Embryo Cartilage Culture | Potently stimulates the synthesis of free chondroitin sulfate chains, bypassing the need for core protein synthesis. nih.gov |

| Corneal Endothelial Cells | Bovine Corneal Endothelial Culture | Inhibits proteoglycan synthesis while stimulating the production of free GAG chains, which are secreted into the medium. |

Organ culture provides a model system that bridges the gap between single-cell cultures and whole-organism studies. In this context, 4-nitrophenyl-β-D-xyloside has been used to investigate the role of proteoglycans in tissue development and morphogenesis. A notable example is the use of embryonic chick skin cultures. When 7-day-old embryonic chick skins are cultured in the presence of 4-nitrophenyl-β-D-xyloside, the normal process of feather pattern formation is disrupted. nih.gov The compound competes with the natural core proteins of proteoglycans, acting as an exogenous acceptor for GAG synthesis. This leads to the production of under-glycosylated core proteins and an abundance of free GAG chains. nih.gov The resulting alteration in the structure of native proteoglycans within the extracellular matrix leads to the fusion of individual feather rudiments, demonstrating the critical role of correctly assembled proteoglycans in epithelial-mesenchymal interactions and pattern formation. nih.gov

Embryonic models are crucial for studying developmental processes. The chick embryo has been a valuable system for examining the effects of 4-nitrophenyl-β-D-xyloside on cartilage development and tissue patterning. Studies using slices of embryonic chick cartilage have demonstrated the compound's influence on the synthesis of proteochondroitin sulfate. As in cell culture, the xyloside acts as an initiator for GAG chain synthesis, altering the normal production of proteoglycans.

Furthermore, as described in the organ culture section, entire embryonic chick skin explants have been used to show that disrupting proteoglycan synthesis with 4-nitrophenyl-β-D-xyloside interferes with the establishment of the feather pattern. nih.gov This effect is reversible if the compound is removed within the first 24 hours of culture, highlighting a critical window during which proteoglycans are essential for developmental patterning. nih.gov While the zebrafish is a prominent embryonic model in developmental biology and toxicology, specific research detailing the application of 4-nitrophenyl-β-D-xyloside in zebrafish embryos is not extensively documented in the reviewed literature.

Isolated organ perfusion allows for the study of organ-specific metabolism and function in a controlled ex vivo environment. This methodology has been employed to investigate the effect of 4-nitrophenyl-β-D-xyloside on proteoglycan synthesis in the kidney. In a study using an isolated rat kidney perfusion system, the introduction of the xyloside into the perfusate had a profound impact on glomerular proteoglycan metabolism. nih.govnih.gov

The kidneys were labeled with [³⁵S]sulfate to track the synthesis of new proteoglycans. nih.govnih.gov The presence of 4-nitrophenyl-β-D-xyloside led to a twofold decrease in the amount of labeled macromolecules retained within the kidney tissue. nih.govnih.gov Conversely, there was a twofold increase in labeled macromolecules recovered from the perfusion medium. nih.govnih.gov Further analysis revealed that the xyloside inhibited the attachment of newly synthesized GAG chains to their core proteins within the glomeruli. nih.govnih.gov Simultaneously, it stimulated the synthesis of free chondroitin or dermatan sulfate chains, which were then predominantly released into the perfusion medium rather than being incorporated into the glomerular extracellular matrix. nih.govnih.gov These findings demonstrate the compound's utility in studying the dynamics of proteoglycan assembly and secretion at the organ level. nih.govnih.gov

V. Future Directions and Emerging Research Areas

Development of Novel Xyloside Analogs for Specific Glycosaminoglycan Priming

The foundational use of 4-nitrophenyl beta-D-xyloside and similar compounds is to act as artificial primers for the synthesis of glycosaminoglycan (GAG) chains, thereby competing with the natural process of GAG attachment to core proteins. nih.gov However, a significant limitation of many first-generation xylosides is their lack of specificity, often stimulating the synthesis of chondroitin (B13769445) sulfate (B86663) (CS) more readily than heparan sulfate (HS). researchgate.net Future research is heavily invested in creating novel xyloside analogs with tailored aglycones (the non-sugar portion) to selectively prime the synthesis of specific GAG types.

The rationale is that the structure of the aglycone plays a critical role in determining the priming efficiency and the type of GAG chain that is synthesized. researchgate.net For instance, research into xylosides with different aglycones, such as those incorporating amino acid residues, aims to create primers that can more effectively mimic the natural GAG attachment site on core proteins. acs.org The goal is to develop a portfolio of xyloside analogs that can predictably and specifically initiate the production of either CS, HS, or potentially other GAGs, providing researchers with more precise tools to study the distinct biological functions of each GAG type.

Table 1: Investigated Xyloside Modifications for GAG Priming

| Modification Area | Rationale | Desired Outcome |

|---|---|---|

| Aglycone Group | The non-sugar moiety influences enzyme recognition and priming efficiency. researchgate.netlu.se | Enhanced specificity for priming either Chondroitin Sulfate (CS) or Heparan Sulfate (HS). |

| Xylose Moiety | Alterations to the sugar ring can affect interaction with galactosyltransferase I (β4GalT7). lu.se | Creation of inhibitors or more efficient substrates to modulate GAG biosynthesis. lu.se |

| Linkage Chemistry | Replacing the standard oxygen linkage with alternatives like a triazole can alter biological activity. lu.se | Improved stability and altered priming capabilities, allowing both α and β anomers to function as primers. lu.se |

| Attached Residues | Adding amino acid residues (e.g., Serine) mimics the natural proteoglycan linkage region. acs.org | Potentially improved priming of phosphorylated oligosaccharide intermediates in GAG biosynthesis. acs.org |

Exploration of Structure-Activity Relationships in Glycosaminoglycan Induction

Closely linked to the development of novel analogs is the systematic exploration of structure-activity relationships (SAR). This area of research seeks to define how specific chemical features of a xyloside molecule correlate with its biological activity in GAG induction. By synthesizing a series of analogs with systematic modifications and evaluating their effects, researchers can map the key molecular determinants for GAG priming.

Studies have focused on modifying both the xylose sugar itself and the aglycone. For example, investigations into the active site of β-1,4-galactosyltransferase 7 (β4GalT7), a key enzyme in GAG biosynthesis, use various xyloside analogs as substrates and inhibitors. lu.se These studies have revealed that efficient substrates often retain an unmodified xylose moiety while featuring fused aromatic systems in the aglycone, sometimes separated by a spacer. lu.se Such research is crucial for the rational design of next-generation xylosides with predictable activities, moving from trial-and-error discovery to targeted molecular engineering. The ultimate aim is to create highly efficient and selective inhibitors or primers for GAG synthesis, which can serve as valuable tools in GAG research. lu.se

Integration with Activity-Based Protein Profiling for Enzyme Discovery

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to identify and characterize active enzymes within complex biological samples. nih.gov In this context, this compound serves not as the primary probe but as a crucial chromogenic substrate to validate the findings from ABPP. nih.gov

The ABPP process often involves using a reactive probe that covalently binds to the active site of a specific class of enzymes. nih.gov After labeling, researchers need to confirm the activity of the identified enzymes. This is where this compound is employed. For instance, in the discovery of novel carbohydrate-active enzymes like β-xylosidases, ABPP can identify potential candidates in a cell lysate. nih.gov The activity of these identified proteins can then be confirmed and quantified by measuring their ability to hydrolyze this compound, which releases the colored 4-nitrophenol (B140041) molecule. nih.govmegazyme.com This integration allows for the functional annotation of enzymes discovered through proteomic screening, linking protein identity with catalytic function.

Applications in Glycoscience and Biomedical Research Beyond Enzymology

While its roots are in enzymology as a substrate for β-xylosidase, the ability of this compound to modulate proteoglycan synthesis has opened doors to its use in broader cell and matrix biology research. chemsynlab.com One innovative application is in the creation of controlled, proteoglycan-depleted extracellular matrices (ECMs). nih.gov By treating cell cultures with the xyloside, researchers can inhibit the normal incorporation of proteoglycans into the ECM. nih.gov This modified matrix can then be used as a substrate for new cells, allowing scientists to investigate how the absence of specific proteoglycans affects subsequent cellular behaviors like adhesion, proliferation, and differentiation. nih.gov

Furthermore, xylosides are used to probe the roles of GAGs in complex biological processes. Studies have shown that xyloside-induced changes in GAG synthesis can affect the organization of the cellular cytoskeleton. nih.govnih.gov By altering the GAG environment, researchers can study the downstream effects on cell morphology and signaling pathways, providing insights into the multifaceted functions of proteoglycans in maintaining tissue architecture and homeostasis. nih.gov

Addressing Challenges in Interpreting Xyloside-Mediated Cellular Effects

A significant challenge in using this compound as a research tool is the potential for confounding cellular effects not directly related to proteoglycan inhibition. A critical issue is the enzymatic hydrolysis of the compound within cells, which releases the aglycone, 4-nitrophenol (PNP). nih.gov This free PNP can exert its own biological activities, complicating the interpretation of experimental results. nih.gov

Table 2: Confounding Effects in Xyloside Research

| Compound | Observed Effect | Potential for Misinterpretation | Source |

|---|---|---|---|

| This compound | Inhibits cell proliferation (50% inhibition at ~1.9 mM). | Effect may be attributed solely to proteoglycan synthesis inhibition. | nih.gov |

| 4-Nitrophenol (PNP) (metabolite) | Inhibits cell proliferation (50% inhibition at ~0.6 mM). | Shows that the liberated aglycone is biologically active and contributes to the observed effects of the parent compound. | nih.gov |

| This compound | Induces disorganization of cytoskeletal filaments. | This effect on the cytoskeleton could be independent of GAG chain production. | nih.gov |

| 4-Nitrophenol (PNP) (metabolite) | Induces disorganization of cytoskeletal filaments at proliferation-inhibiting concentrations. | Confirms that the aglycone can replicate effects previously attributed only to the xyloside, confounding interpretation. | nih.gov |

Q & A

Basic: What is the standard method for assaying β-xylosidase activity using NPX?

Answer:

The hydrolysis of NPX by β-xylosidase releases 4-nitrophenol, which is quantified via UV-Vis spectroscopy at 400 nm. A typical protocol involves:

Incubating the enzyme with NPX in a buffered solution (e.g., pH 5.0 acetate buffer).

Stopping the reaction with an alkaline solution (e.g., 0.5 M Na₂CO₃) to stabilize the yellow chromophore.

Measuring absorbance at 400 nm, with activity calculated using the extinction coefficient of 4-nitrophenol (ε = 18,300 M⁻¹cm⁻¹).

HPLC can also monitor NPX degradation, separating residual substrate from the product .

Basic: What are the key considerations for handling and storing NPX?

Answer:

NPX is stable as a crystalline solid but hygroscopic. Key guidelines include:

- Storage: -20°C in airtight, light-protected containers to prevent hydrolysis.

- Hazards: Causes skin/eye irritation (H315, H319, H335). Use PPE (gloves, goggles) and work in a fume hood.

- Solubility: Dissolves in water, methanol, or DMF. Avoid ether for solubility limitations .

Advanced: How does NPX influence glycosaminoglycan (GAG) biosynthesis in cell studies, and what are the experimental implications?

Answer: